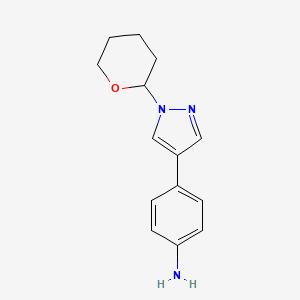

4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline

Description

4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a tetrahydro-2H-pyran-2-yl (THP) protecting group and at position 4 with an aniline moiety. This compound is frequently utilized in medicinal chemistry as an intermediate for synthesizing noncovalent inhibitors, such as those targeting viral proteases (e.g., SARS-CoV-2) . The THP group enhances steric protection of the pyrazole nitrogen, improving metabolic stability, while the aniline group provides a handle for further functionalization via nucleophilic substitution or coupling reactions. Its synthesis typically involves Suzuki-Miyaura cross-coupling between 4-bromo-N-substituted aniline derivatives and THP-protected pyrazole boronic esters under palladium catalysis .

Properties

IUPAC Name |

4-[1-(oxan-2-yl)pyrazol-4-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-13-6-4-11(5-7-13)12-9-16-17(10-12)14-3-1-2-8-18-14/h4-7,9-10,14H,1-3,8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXKQIOEGKZIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the reaction of diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity.

Synthesis of the Pyrazole Ring: Pyrazole rings can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

Coupling of the Tetrahydropyran and Pyrazole Rings: The coupling can be facilitated by using appropriate coupling agents and catalysts to form the desired 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl) intermediate.

Introduction of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran and pyrazole rings may facilitate binding to active sites, while the aniline group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Effects on the Aniline Nitrogen

N-[(3-Chlorophenyl)methyl]-4-(1-tetrahydropyran-2-ylpyrazol-4-yl)aniline (Compound 60)

This analog replaces the aniline’s hydrogen with a 3-chlorobenzyl group. The chloro substituent increases lipophilicity (ClogP ≈ 3.8 vs. 2.5 for the parent compound) and may enhance membrane permeability. However, the bulky benzyl group could hinder interactions with flat binding pockets, as observed in protease inhibition assays .- Key Difference : Reduced nucleophilicity of the aniline nitrogen due to steric hindrance, limiting its utility in further derivatization.

4-(1H-Pyrazol-1-yl)aniline Hydrochloride (AldrichCPR)

The absence of the THP group simplifies the structure but reduces stability under acidic conditions. The hydrochloride salt improves aqueous solubility (>50 mg/mL vs. <1 mg/mL for the neutral THP analog), making it preferable for formulations requiring high bioavailability .

Modifications on the Pyrazole Ring

4-(1-Methyl-1H-pyrazol-4-yl)aniline

Replacing the THP group with a methyl substituent reduces molecular weight (MW = 199.2 vs. 285.3 for the THP analog) but eliminates the protective ether functionality. This analog is more prone to oxidative metabolism in liver microsomes, as shown in CYP450 assays .4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Substituting the THP-pyrazole with a thiazole-pyrazole hybrid introduces a sulfur atom, altering electronic properties (e.g., dipole moment increases by ~1.2 D). The thiazole’s electron-withdrawing effect reduces the aniline’s pKa (predicted ΔpKa ≈ 0.5), impacting its reactivity in electrophilic substitution reactions .

Comparative Data Table

| Compound Name | Molecular Weight | Key Substituents | Solubility (mg/mL) | Biological Activity (IC₅₀) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|---|

| 4-(1-(THP)-1H-pyrazol-4-yl)aniline | 285.3 | THP (pyrazole), aniline | <1 (neutral) | N/A | >120 (CYP3A4) |

| 4-(1H-Pyrazol-1-yl)aniline hydrochloride | 169.6 (+HCl) | Pyrazole, HCl salt | >50 | N/A | 45 (CYP3A4) |

| N-[(3-Cl-benzyl)]-4-(1-THP-pyrazol-4-yl)aniline | 398.9 | 3-Cl-benzyl, THP-pyrazole | ~2 | 12 nM (SARS-CoV-2 Mpro) | >90 |

| 4-(1-Methyl-pyrazol-4-yl)aniline | 199.2 | Methyl-pyrazole | ~5 | N/A | 30 |

| VIIa (Anti-inflammatory analog) | 434.5 | Methoxyphenyl, methylsulfonyl | ~10 | 0.8 µM (COX-2) | 60 |

Key Findings and Insights

- THP Group Role : Enhances metabolic stability and steric protection but reduces solubility.

- Aniline Modifications : Substituents like chloro-benzyl or hydrochloride salts balance lipophilicity and bioavailability.

- Biological Relevance : Structural analogs with sulfonyl or thiazole groups exhibit target-specific activity, whereas the THP-aniline scaffold is optimal for protease inhibition.

Biological Activity

The compound 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)aniline is a derivative of pyrazole, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. This article explores the biological activity of this specific compound, drawing from various studies and data sources.

The molecular formula of this compound is , with a molecular weight of approximately 232.28 g/mol. The compound typically appears as a white to light yellow solid.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antinociceptive and Anti-inflammatory Effects

A study evaluated the analgesic and anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated that compounds with similar structures demonstrated significant reductions in pain response in acetic acid-induced abdominal writhing tests and formalin tests, suggesting potential therapeutic applications for pain management .

The mechanisms underlying the biological activity of pyrazole derivatives often involve modulation of inflammatory pathways. For instance, some studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This inhibition correlates with reduced edema in carrageenan-induced paw edema models .

Case Studies

Several studies have assessed the pharmacological potential of pyrazole derivatives:

- Study on Analgesic Effects :

- Inflammation Model :

Data Table: Comparative Biological Activities

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Significant | COX inhibition, reduced pro-inflammatory mediators |

| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Moderate | Moderate | COX inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.